10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
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Overview
Description
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a tert-butylbenzyl group and dimethyl substitutions, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes, followed by intramolecular oxidative condensation . The reaction conditions often include the use of catalysts such as copper or zinc, and solvents like dimethyl sulfoxide (DMSO) or formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and improve efficiency. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halides or other electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. The compound may inhibit enzymes involved in cell division and signal transduction pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer agent with a benzimidazole structure.
Uniqueness
10-[4-(TERT-BUTYL)BENZYL]-7,8-DIMETHYL-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific substitutions and structural configuration. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other benzimidazole derivatives .
Properties
Molecular Formula |
C23H29N3 |
---|---|
Molecular Weight |
347.5g/mol |
IUPAC Name |
10-[(4-tert-butylphenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H29N3/c1-16-13-20-21(14-17(16)2)26(22-24-11-6-12-25(20)22)15-18-7-9-19(10-8-18)23(3,4)5/h7-10,13-14H,6,11-12,15H2,1-5H3 |
InChI Key |
VADPHRZISWPTFL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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